molecular formula C17H12BrClN4S B11995601 4-{[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11995601
M. Wt: 419.7 g/mol
InChI Key: BMKJGUSHJUERCD-MCXKGUMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fascinating member of the 1,2,4-triazole family. Its structure combines a triazole ring with a thiol group and aromatic substituents. Let’s break it down:

  • Triazole Ring: : The 1,2,4-triazole core consists of three nitrogen atoms and two carbon atoms, forming a five-membered ring. This scaffold is versatile and finds applications in various fields due to its unique electronic properties.

  • Thiol Group: : The sulfur atom bonded to the triazole ring provides reactivity and plays a crucial role in its biological effects.

  • Aromatic Substituents: : The phenyl and chlorophenyl groups enhance the compound’s lipophilicity and influence its interactions with biological targets.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this context, boron reagents (such as organotrifluoroborates) react with aryl halides (e.g., bromides) catalyzed by palladium complexes . The specific synthetic steps would be:

    Bromination: Introduce the bromine substituent onto the phenyl group.

    Suzuki–Miyaura Coupling: Combine the brominated phenyl compound with the triazole-thiol precursor using a boron reagent (e.g., phenylboronic acid) and a palladium catalyst.

Industrial Production:: While I don’t have specific industrial methods for this compound, its synthesis likely involves scalable versions of the above steps.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The triazole ring may undergo reduction under certain conditions.

Common Reagents::

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Essential for Suzuki–Miyaura coupling.

    Reducing Agents: For reduction reactions.

Scientific Research Applications

    Medicine: Investigate its potential as an antimicrobial or antitumor agent.

    Chemical Biology: Explore its interactions with proteins and enzymes.

    Materials Science: Assess its properties for designing new materials.

Mechanism of Action

The compound’s mechanism likely involves binding to specific protein targets, affecting cellular processes. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would compare it to other triazoles, thiol-containing molecules, and brominated derivatives.

Properties

Molecular Formula

C17H12BrClN4S

Molecular Weight

419.7 g/mol

IUPAC Name

4-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H12BrClN4S/c18-14(10-12-4-2-1-3-5-12)11-20-23-16(21-22-17(23)24)13-6-8-15(19)9-7-13/h1-11H,(H,22,24)/b14-10-,20-11+

InChI Key

BMKJGUSHJUERCD-MCXKGUMDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.